1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
Description
Chemical Identification and Classification
1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride is a heterocyclic organic compound belonging to the 1,2,4-oxadiazole family. Its structural and regulatory identifiers are summarized below:
The compound’s core 1,2,4-oxadiazole ring (C₂N₂O) is a five-membered heterocycle with nitrogen atoms at positions 1 and 4 and an oxygen atom at position 2. The 4-ethylphenyl group enhances lipophilicity, while the ethanamine hydrochloride moiety contributes to solubility in polar solvents .
Historical Context of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger via cyclization reactions involving amidoximes and carboxylic acid derivatives . Early studies focused on its photochemical rearrangements, but interest surged in the mid-20th century due to its bioisosteric potential. Key milestones include:
- 1940s–1960s : Exploration of anti-inflammatory and antitussive properties, culminating in the approval of oxolamine as a cough suppressant .
- 1980s–2000s : Expansion into antimicrobial, anticancer, and neuroprotective applications, driven by the scaffold’s metabolic stability .
- 2010s–Present : Development of multitarget inhibitors (e.g., BRAF/EGFR hybrids) and agrochemicals (e.g., tioxazafen) .
The ethylphenyl-substituted derivative emerged as part of efforts to optimize pharmacokinetic profiles by balancing aromatic hydrophobicity and amine solubility .
Significance in Heterocyclic Chemistry
1,2,4-Oxadiazoles are pivotal in medicinal and agrochemical chemistry due to their unique properties:
Compared to other heterocycles (Table 1), 1,2,4-oxadiazoles exhibit superior metabolic stability and synthetic accessibility, making them ideal for drug discovery .
Table 1 : Comparison of 1,2,4-Oxadiazole with Related Heterocycles
| Heterocycle | Metabolic Stability | Synthetic Complexity | Bioisosteric Utility |
|---|---|---|---|
| 1,2,4-Oxadiazole | High | Moderate | Broad |
| 1,3,4-Oxadiazole | Moderate | High | Limited |
| Imidazole | Low | Low | Narrow |
Research Trajectory and Current Status
Recent advances in 1,2,4-oxadiazole chemistry have focused on:
- Multitarget Inhibitors : Hybrid derivatives (e.g., quinazoline-4-one/oxadiazole hybrids) show promise against resistant cancers by simultaneous EGFR/BRAF inhibition .
- Antimicrobial Agents : Derivatives with electron-withdrawing groups (e.g., –CF₃) exhibit MIC values as low as 0.25 µg/mL against Staphylococcus aureus .
- Agrochemicals : Flufenoxadiazam, a 1,2,4-oxadiazole insecticide, highlights applications beyond pharmaceuticals .
Synthetic innovations, such as one-pot cyclization in superbase media (NaOH/DMSO), have streamlined production of 3,5-disubstituted variants like the ethylphenyl derivative . Current research prioritizes computational modeling to predict bioactivity and optimize substituent interactions .
Properties
IUPAC Name |
1-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-3-9-4-6-10(7-5-9)11-14-12(8(2)13)16-15-11;/h4-8H,3,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHHSQPLPDXLKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amidoximes with Acid Derivatives
- Amidoxime synthesis: Hydroxylamine hydrochloride reacts with the corresponding nitrile (e.g., 4-ethylbenzonitrile) to yield the amidoxime intermediate.
- Cyclization: The amidoxime is then reacted with an activated carboxylic acid derivative such as an ester or acid chloride of acetic acid derivatives, under reflux in solvents like 1,4-dioxane or ethanol with acid or base catalysis. This step forms the 1,2,4-oxadiazole ring.
Formation of Hydrochloride Salt
- The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether), facilitating purification and enhancing compound stability.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amidoxime formation | Hydroxylamine hydrochloride, base (e.g., NaOH) | Water/ethanol | 0–50 °C | 70–85 | Stirring for several hours |
| Cyclization | Amidoxime + acid chloride/ester | 1,4-dioxane, ethanol | Reflux (80–110 °C) | 60–75 | Acid or base catalysis may be used |
| Amino group introduction | Reduction (e.g., LiAlH4) or use of amino acid derivatives | THF, ether | 0–25 °C | 60–80 | Protection/deprotection steps as needed |
| Salt formation | HCl gas or HCl in solvent | Ethanol, ether | Room temperature | >90 | Crystallization for purification |
Analytical and Purification Techniques
- Characterization: The synthesized compound is characterized by NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm structure and purity.
- Purification: Recrystallization from ethanol or ethyl acetate is common; chromatographic techniques such as column chromatography on silica gel may be employed.
- Purity: HPLC analysis confirms purity >95%.
Comparative Data from Related Oxadiazole Syntheses
| Parameter | Typical Value | Reference/Notes |
|---|---|---|
| Cyclization temperature | 80–110 °C | Common in 1,4-dioxane reflux |
| Reaction time | 1–4 hours | Dependent on substrate reactivity |
| Yields | 60–85% | Varies with substrate and conditions |
| Purity after recrystallization | >95% | Verified by HPLC |
| Salt formation efficiency | >90% | Hydrochloride salts are stable |
Research Findings and Considerations
- The choice of solvent and catalyst significantly affects yield and purity.
- Protection of amino groups during cyclization prevents side reactions.
- The hydrochloride salt form improves solubility and handling, important for further biological evaluation.
- Analogous oxadiazole derivatives with different aromatic substitutions have been synthesized using similar methods, confirming the robustness of this approach.
- No direct patents or literature specifically on this compound were found, indicating a niche area for further research.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Pharmacological Applications
1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride has been studied for its potential therapeutic applications:
Antitumor Activity:
Research indicates that compounds containing oxadiazole moieties exhibit antitumor properties. The ability of this compound to inhibit tumor cell proliferation is being explored in various cancer models .
Anti-inflammatory Effects:
Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The mechanism involves modulation of inflammatory cytokines and pathways .
Neuroprotective Potential:
There is emerging evidence that oxadiazole derivatives can provide neuroprotection in models of neurodegenerative diseases. This compound's effect on neuronal survival and function is under investigation .
Synthetic Methodologies
The synthesis of this compound typically involves the following steps:
-
Formation of the Oxadiazole Ring:
- The reaction between hydrazine derivatives and carboxylic acids or their derivatives leads to the formation of the oxadiazole ring.
-
Alkylation:
- The introduction of the ethylphenyl group can be achieved through alkylation reactions involving suitable precursors.
-
Hydrochloride Salt Formation:
- The final step involves converting the base form into its hydrochloride salt to enhance solubility and stability.
Industrial Applications
The compound's unique chemical properties make it suitable for various industrial applications:
Pharmaceutical Manufacturing:
Due to its potential therapeutic benefits, this compound may be used in the development of new pharmaceuticals targeting cancer and inflammatory diseases.
Chemical Research:
As a building block in organic synthesis, it can serve as an intermediate for creating more complex molecules in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Electronic Effects
- Halogenated Analogs (F, Cl, Br): The 4-fluoro, 4-chloro, and 4-bromo derivatives exhibit electron-withdrawing effects, which may enhance oxidative stability and influence binding affinity in biological targets. The 4-chloro analog (MW 260.12) has been structurally characterized and is referenced in PubChem , while the 4-bromo variant’s higher molecular weight (305.6 g/mol) suggests increased lipophilicity .
- The 2-methoxy analog was utilized in a synthetic pathway for acrylamide derivatives targeting oncogenic K-Ras, highlighting its role in medicinal chemistry .
- Ethyl vs. Methoxy: The target compound’s 4-ethyl group provides steric bulk without significant electronic perturbation, which could optimize pharmacokinetic properties compared to polar methoxy groups.
Commercial and Research Relevance
- Active Research Analogs: The 4-fluoro and 4-chloro derivatives remain commercially available, indicating ongoing utility in drug discovery and materials science . The 2-methoxy analog’s application in K-Ras inhibitor synthesis underscores the scaffold’s versatility in targeting protein-protein interactions .
Physicochemical Properties (Inferred)
- Solubility: Halogenated analogs (e.g., 4-Cl, 4-Br) likely exhibit lower aqueous solubility due to increased hydrophobicity, whereas methoxy derivatives may show improved solubility in organic solvents.
- Stability: The electron-withdrawing nature of halogens could enhance resistance to enzymatic degradation compared to ethyl or methoxy groups.
Biological Activity
1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current literature.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 217.27 g/mol. The compound features an oxadiazole ring, which is known for contributing to various biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that compounds containing the oxadiazole moiety can inhibit microbial growth. The mechanism likely involves interaction with specific enzymes or receptors critical for microbial survival .
Anticancer Activity
Recent investigations into similar oxadiazole derivatives have revealed significant anticancer properties. For example, derivatives have been tested against various cancer cell lines such as MDA-MB-231 and KCL-22. The results indicated that certain structural modifications enhance cytotoxicity against these lines .
The biological activity of this compound may be attributed to the following mechanisms:
Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes or microbial metabolism. This inhibition can disrupt normal function and lead to cell death.
Receptor Modulation : By interacting with specific receptors, the compound can modulate signaling pathways that are crucial for cell growth and survival.
Case Studies and Research Findings
Q & A
Q. What spectroscopic and crystallographic methods are recommended for confirming the structural integrity of this compound?
Answer: To confirm structural integrity, use a combination of:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify proton and carbon environments, particularly for the oxadiazole ring and ethylphenyl substituent.
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns (e.g., CHClNO requires precise mass matching).
- X-ray Crystallography: Resolve crystal structures to confirm bond lengths and angles, as demonstrated in analogous oxadiazole derivatives .
- UV-Vis Spectroscopy: Compare λmax values (e.g., 255 nm for similar aromatic systems) to assess conjugation .
Table 1: Key Spectroscopic Parameters
| Method | Target Data | Reference Value |
|---|---|---|
| -NMR | Ethylphenyl protons (δ 1.2–1.4 ppm, triplet) | |
| HRMS | [M+H]<sup>+</sup> for CHClNO | Calculated: 290.1056 |
| X-ray | C-O bond length in oxadiazole (~1.31 Å) |
Q. What storage conditions optimize long-term stability for this compound?
Answer:
- Temperature: Store at -20°C to minimize thermal degradation, as evidenced by ≥5-year stability for structurally related hydrochlorides .
- Form: Maintain as a crystalline solid to reduce hygroscopicity and oxidative side reactions.
- Handling: Use inert atmospheres (argon or nitrogen) during aliquot preparation to prevent moisture absorption .
Advanced Research Questions
Q. How should researchers design experiments to assess environmental fate and biotic interactions?
Answer: Adopt a tiered approach inspired by environmental chemistry frameworks :
Phase 1 (Lab Studies):
- Hydrolysis: Expose the compound to varying pH (2–12) and temperatures (25–50°C) to simulate natural conditions. Monitor degradation via HPLC.
- Photolysis: Use UV lamps (λ = 254–365 nm) to assess sunlight-driven breakdown.
Phase 2 (Ecotoxicology):
- Bioaccumulation: Test in model organisms (e.g., Daphnia magna) using OECD TG 305 guidelines.
- Trophic Transfer: Measure metabolite accumulation in simulated food chains.
Table 2: Key Experimental Parameters for Hydrolysis Studies
| Parameter | Range | Analytical Method |
|---|---|---|
| pH | 2, 7, 12 | HPLC with UV detection |
| Temperature | 25°C, 37°C, 50°C | Arrhenius kinetics modeling |
| Sampling Intervals | 0, 24, 48, 96 hrs |
Q. How can researchers resolve discrepancies in reported molecular weights or purity across studies?
Answer:
- Cross-Validation: Compare data from orthogonal methods (e.g., HRMS for molecular weight vs. elemental analysis for purity).
- Error Analysis: Apply statistical frameworks (e.g., Bevington and Robinson’s error propagation) to identify systemic biases in instrumentation .
- Reference Standards: Use certified materials (e.g., Cayman Chemical’s ≥98% purity standards) as benchmarks .
Example Workflow:
Acquire HRMS and NMR data from independent labs.
Perform Kolmogorov-Smirnov tests to assess data distribution consistency.
Replicate synthesis under controlled conditions to isolate batch-specific variability.
Q. What strategies are effective for optimizing synthetic yield of the oxadiazole core?
Answer:
- Cyclization Conditions: Use carbodiimide coupling agents (e.g., DCC) in anhydrous DMF to form the 1,2,4-oxadiazole ring.
- Catalysis: Employ ZnCl or CuI to accelerate amidoxime cyclization (70–80% yield reported for analogous structures) .
- Reaction Monitoring: Track intermediates via TLC (R = 0.3–0.5 in ethyl acetate/hexane) to terminate reactions at optimal conversion.
Critical Parameters:
- Stoichiometry: Maintain a 1:1.2 ratio of amidoxime to acyl chloride.
- Temperature: 80–100°C for 12–18 hours.
Q. How can researchers evaluate the compound’s interaction with biological targets (e.g., enzymes)?
Answer:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (kon/koff) for receptor-ligand interactions.
- Molecular Docking: Use AutoDock Vina to predict binding poses with target proteins (e.g., serotonin receptors). Validate with mutagenesis studies.
- In Vitro Assays: Test inhibitory activity in cell lines expressing target receptors, using cAMP or calcium flux endpoints .
Q. What methodologies address contradictions in reported antioxidant or cytotoxic activity?
Answer:
- Dose-Response Curves: Use 8–10 concentration points (1 nM–100 µM) to identify IC variability sources.
- Control Standardization: Include reference antioxidants (e.g., ascorbic acid) and normalize data to cell viability assays (MTT/XTT) .
- Meta-Analysis: Apply mixed-effects models to reconcile disparate results across studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
